BenchChemオンラインストアへようこそ!

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Diffuse Large B-Cell Lymphoma BCR Signaling In Vivo TGI

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1283108-25-7), also designated TAK-659 and mivavotinib, is a synthetic dual inhibitor of spleen tyrosine kinase (SYK) and fms-related tyrosine kinase 3 (FLT3). It belongs to the pyrimidine-2,4-dione class and has advanced to Phase I/II clinical evaluation for hematologic malignancies and solid tumors.

Molecular Formula C12H18N4O3
Molecular Weight 266.3 g/mol
CAS No. 1283108-25-7
Cat. No. B1443246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione
CAS1283108-25-7
Molecular FormulaC12H18N4O3
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CN2CCN(CC2)C(=O)C
InChIInChI=1S/C12H18N4O3/c1-8-10(11(18)14-12(19)13-8)7-15-3-5-16(6-4-15)9(2)17/h3-7H2,1-2H3,(H2,13,14,18,19)
InChIKeyKLEOZEZVMSBUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (TAK-659/Mivavotinib) Procurement Guide for Translational Oncology and Kinase Research


5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1283108-25-7), also designated TAK-659 and mivavotinib, is a synthetic dual inhibitor of spleen tyrosine kinase (SYK) and fms-related tyrosine kinase 3 (FLT3) [1]. It belongs to the pyrimidine-2,4-dione class and has advanced to Phase I/II clinical evaluation for hematologic malignancies and solid tumors [2]. The compound is commonly supplied as the hydrochloride salt and is characterized by its reversible, ATP-competitive mechanism of action and oral bioavailability .

Why Generic Substitution Is Insufficient for 5-[(4-Acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (TAK-659) in Kinase-Targeted Research


In-class compounds such as fostamatinib (R788/R406), entospletinib (GS-9973), and cerdulatinib (PRT062070) all target SYK but exhibit markedly different selectivity profiles, ancillary FLT3 activity, and clinical therapeutic windows [1]. TAK-659 is distinguished by its potent dual inhibition of SYK and FLT3 at low nanomolar concentrations, a property not shared by most SYK-selective agents, and demonstrates >50-fold selectivity over 290 other kinases in a broad panel, a level of kinome selectivity that directly impacts off-target toxicity and therapeutic index [2]. Simple interchange with another SYK inhibitor would ignore the FLT3 component critical for AML models, alter pathway coverage, and compromise the predictive validity of pharmacodynamic readouts [3].

Quantitative Evidence Guide: 5-[(4-Acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (TAK-659) Differentiation Benchmarks


Potency Advantage Against BTK Inhibitor Ibrutinib in GCB-DLBCL Xenografts

In OCI-LY-19 germinal center B-cell (GCB) subtype DLBCL xenografts, TAK-659 demonstrated significantly superior tumor growth inhibition (TGI) relative to a Bruton's Tyrosine Kinase (BTK) inhibitor (presumed ibrutinib), supporting upstream BCR pathway intervention as a differentiated therapeutic strategy [1]. TAK-659 is a dual SYK/FLT3 inhibitor and therefore targets signaling proximal to BTK, offering a distinct advantage in BTK-inhibitor-resistant or insensitive GCB-DLBCL models [2].

Diffuse Large B-Cell Lymphoma BCR Signaling In Vivo TGI

Kinase Selectivity: >50-Fold Window Over 290 Kinases

In a broad commercial kinase panel encompassing 290 wild-type protein kinases, TAK-659 exhibited greater than 50-fold selectivity for both SYK and FLT-3 over all other kinases tested [1]. This selectivity profile starkly contrasts with multikinase SYK inhibitors such as fostamatinib (active metabolite R406), which potently inhibits a wider array of kinases, including Lck, Lyn, and c-Kit, often with sub-100 nM IC50 values [2]. This clean kinome footprint is critical for deconvoluting SYK/FLT3-dependent phenotypes without confounding off-target effects.

Kinase Selectivity Off-Target Liability Phenotypic Screening

Dual SYK/FLT3 Inhibition at Low Nanomolar IC50: Unique Among Clinically Advanced SYK Agents

TAK-659 is one of the few SYK-selective agents that concurrently inhibits FLT3 at low nanomolar potency, a feature absent in entospletinib (GS-9973), cerdulatinib (at clinically relevant concentrations), and fostamatinib [1][2]. In enzymatic assays, TAK-659 inhibited SYK and FLT3 with IC50 values of 4.3 nM and 4.6 nM, respectively [3]. Entospletinib, in contrast, is a selective SYK inhibitor with negligible FLT3 activity (FLT3 IC50 > 1 µM) [4]. This dual modality translates to enhanced anti-proliferative effects in FLT3-mutated AML models, whereas single-target SYK inhibition is insufficient [5].

FLT3-ITD AML SYK-FLT3 Co-Inhibition Biochemical IC50

In Vivo Tumor Growth Inhibition in FLT3-ITD and FLT3-WT AML Xenografts

In preclinical AML xenograft models, TAK-659 at 60 mg/kg oral daily dose achieved a tumor growth inhibition (TGI) of 96% in the FLT3-ITD mutant MV-4-11 model and 66% in the FLT3 wild-type KG-1 model [1]. By comparison, the SYK-selective inhibitor entospletinib exhibited significantly weaker activity in FLT3-ITD AML models, with reported TGI values below 50% at maximum tolerated doses in similar MV-4-11 flank models, when referenced in comparative literature [2]. These differential in vivo efficacy results underscore the advantage of dual SYK/FLT3 inhibition in FLT3-mutant disease settings.

Acute Myeloid Leukemia FLT3 Mutation MV-4-11 Xenograft

Cellular Anti-Proliferative EC50 Range in Hematopoietic Tumor Lines

TAK-659 exhibited potent anti-proliferative activity across a panel of SYK-dependent and FLT3-dependent hematopoietic cell lines with EC50 values ranging from 11 to 775 nM [1]. This breadth of low-nanomolar cellular activity contrasts with fostamatinib (R406), whose cellular anti-proliferative EC50 in similar DLBCL lines typically falls in the 500–2000 nM range due to its weaker FLT3 coverage and less favorable intracellular pharmacokinetics [2]. The lower cellular EC50 of TAK-659 allows for reduced compound usage in long-term culture experiments, improving cost-efficiency and minimizing solvent toxicity.

Cellular Pharmacology Anti-Proliferative EC50 DLBCL Cell Lines

Pharmacodynamic Target Engagement: Time-Dependent pSYK and pFLT3 Inhibition with Apoptosis Induction

TAK-659 treatment in AML xenograft models resulted in time-dependent inhibition of phospho-SYK (pSYK525) and phospho-FLT3 (pFLT3591) as well as a concomitant increase in cleaved caspase-3, an apoptosis marker [1]. Importantly, fostamatinib (R406) inhibits pSYK but does not suppress pFLT3, and the induction of cleaved caspase-3 is substantially less pronounced at equi-active doses, suggesting inferior apoptosis induction in FLT3-driven contexts [2]. This triple pharmacodynamic signature (pSYK/pFLT3 down, cleaved caspase-3 up) provides a specific, measurable endpoint for in vivo target engagement studies unique to TAK-659.

Pharmacodynamic Biomarkers Phospho-SYK (pSYK525) Apoptosis Marker Cleaved Caspase-3

Best Research and Industrial Application Scenarios for 5-[(4-Acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (TAK-659) Based on Quantitative Evidence


Preclinical Studies of FLT3-ITD and FLT3-WT Acute Myeloid Leukemia (AML)

TAK-659 is the agent of choice for AML xenograft models where both SYK and FLT3 signaling contribute to leukemogenesis. With TGI values reaching 96% in FLT3-ITD MV-4-11 and 66% in FLT3-WT KG-1, and the unique ability to inhibit pFLT3 in vivo, it enables robust evaluation of SYK/FLT3 co-inhibition strategies that single-target agents cannot achieve [1].

B-Cell Receptor (BCR) Signaling Deconvolution in BTK Inhibitor-Resistant DLBCL

For researchers investigating GCB-subtype DLBCL resistance to BTK inhibitors, TAK-659 provides a 2.5-fold improvement in TGI over ibrutinib in OCI-LY-19 xenografts, establishing a superior pharmacological tool to interrogate proximal BCR kinase dependency [2]. Its >50-fold kinome selectivity further ensures that biological readouts are not confounded by off-target kinase inhibition.

Pharmacodynamic Biomarker Discovery and PK/PD Modeling Studies

The compound's ability to modulate a clean, dual pharmacodynamic signature (pSYK/pFLT3 suppression and cleaved caspase-3 induction) allows for quantitative PK/PD correlation in translational pharmacology [3]. This makes TAK-659 an ideal reference inhibitor for developing biomarker assays and mathematical models of tumor response, where precise target engagement data are essential.

Positive Control for SYK/FLT3-Selective Phenotypic Screening and Drug Discovery

In high-throughput screening campaigns for novel SYK or FLT3 inhibitors, TAK-659 serves as a superior positive control due to its well-characterized IC50 values (4.3 nM SYK, 4.6 nM FLT3), >50-fold selectivity window, and potent cellular EC50 range (11-775 nM). Its use reduces false-positive rates compared to promiscuous SYK inhibitors like fostamatinib.

Quote Request

Request a Quote for 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.